

Solid-Phase Extraction of Disperse Dyes from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse Blue 35*

Cat. No.: *B082101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the concentration of disperse dyes from environmental samples using solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) techniques. Disperse dyes, characterized by their low water solubility, are frequently used in the textile industry and can be significant environmental contaminants.^[1] Their effective extraction and concentration are crucial for accurate environmental monitoring.

Introduction to Solid-Phase Extraction for Disperse Dyes

Solid-phase extraction is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase.^[2] For disperse dyes in aqueous matrices, reversed-phase SPE is the most common approach.^[3] In this method, the non-polar nature of the disperse dyes allows for their retention on a non-polar stationary phase, while more polar impurities are washed away. Subsequent elution with a non-polar organic solvent allows for the recovery of the concentrated analytes.

Dispersive solid-phase extraction (dSPE) is a variation of traditional SPE that involves dispersing the sorbent material directly into the sample solution. This technique offers a larger surface area for interaction and can lead to faster extraction times.

Data Presentation: Performance of SPE Methods for Disperse Dyes

The following tables summarize the quantitative performance of various SPE methods for the extraction of disperse dyes from water samples.

Table 1: Performance of Cartridge-Based Solid-Phase Extraction (SPE)

Disperse Dye	SPE Sorbent	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Red 1	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Violet 93	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Blue 373	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Orange 1	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Orange 3	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Orange 25	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Yellow 3	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Yellow 7	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]
Red 13	Strata X	~2.0 ng/L	~8.0 ng/L	>70	[4][5]

Table 2: Performance of Dispersive Solid-Phase Extraction (dSPE)

Disperse Dye	dSPE Sorbent	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Fast Green	Zein Bio-nanoparticles	0.005 µg/mL	-	-	[4]
Erythrosine	Zein Bio-nanoparticles	0.01 µg/mL	-	-	[4]
Various Dyes	Ethylenediamine-functionalized magnetic polymers	0.2-3.0 µg/kg	0.5-10.0 µg/kg	90.3-108.7	[6]

Experimental Protocols

Protocol 1: Cartridge-Based SPE for Disperse Dyes in Water Samples

This protocol is adapted from a method using Strata X cartridges for the extraction of nine disperse azo dyes from environmental water samples, followed by LC-ESI-MS/MS analysis.[\[4\]](#) [\[5\]](#)

Materials:

- Strata X SPE cartridges (500 mg, 6 mL)
- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Dichloromethane (DCM), HPLC grade
- Milli-Q water or equivalent
- Formic acid

- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Sample Pre-treatment:
 - Filter the water sample through a 0.45 μm filter.
 - For each 250 mL of sample, adjust the pH to approximately 3.5 with 2% formic acid.^[4] This is crucial as pH affects the interaction between the analyte and organic matter in the water.^[4]
- Cartridge Conditioning:
 - Position the SPE cartridges on a vacuum manifold.
 - Precondition the cartridges by passing 6 mL of MeOH followed by 6 mL of Milli-Q water at a flow rate of 1 mL/min.^[4]
- Sample Loading:
 - Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.^[4]
- Washing:
 - Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.
 - Follow with a wash of 5 mL of a MeOH/Milli-Q water solution (20:80, v/v) to remove less polar interferences.^[4]
- Elution:
 - Elute the retained disperse dyes with 5 mL of an ACN/MeOH mixture (1:2, v/v).^[4]

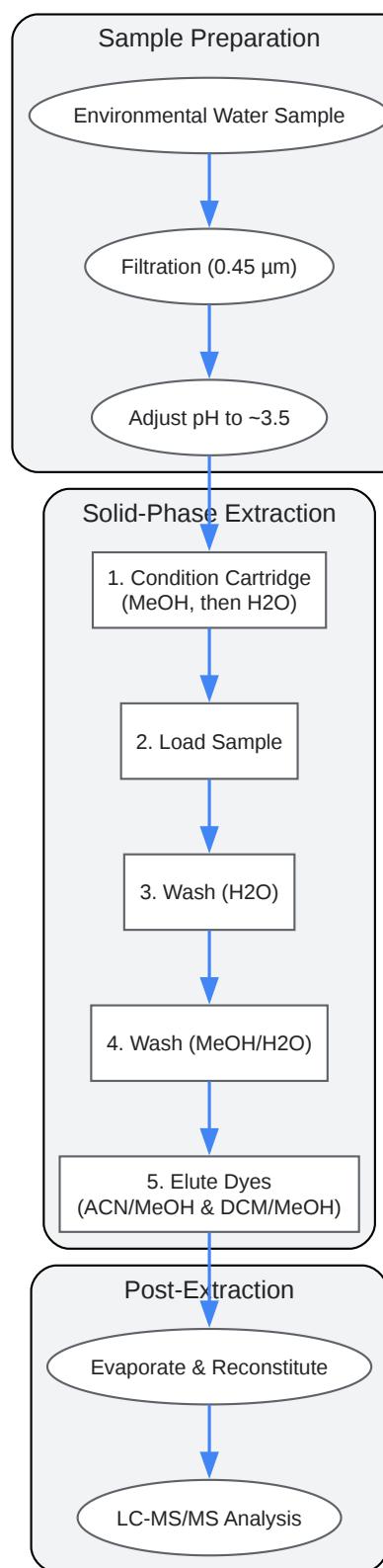
- Follow with a second elution step using 5 mL of a DCM/MeOH mixture (1:1, v/v).[4] The use of a high-strength elution solvent blend is necessary due to the nonpolar characteristics of disperse dyes.[5]
- Concentration:
 - Evaporate the combined eluates to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., 1 mL of MeOH/water, 9:1, v/v) for subsequent analysis.

Protocol 2: Dispersive Solid-Phase Extraction (dSPE) using Zein Bio-nanoparticles

This protocol describes a green and simple method for the preconcentration of Fast Green and Erythrosine dyes from water samples using Zein bio-nanoparticles as the sorbent.[4][7]

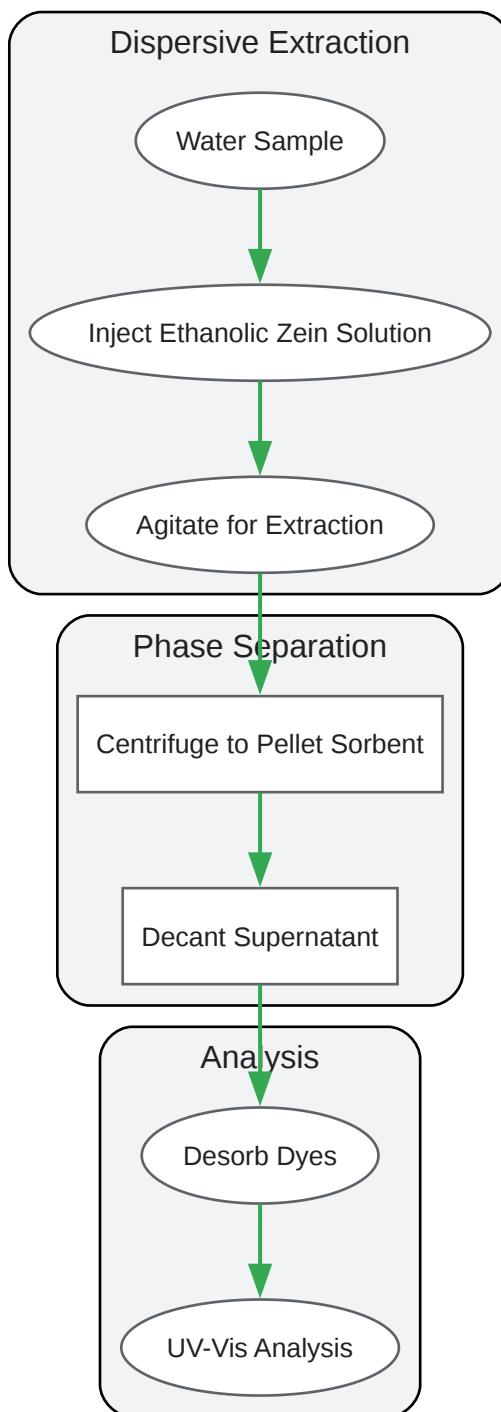
Materials:

- Zein powder
- Ethanol
- Centrifuge
- UV-Vis spectrophotometer


Procedure:

- Sorbent Preparation (in-situ):
 - Prepare an ethanolic solution of Zein (e.g., 20 mg of Zein in a suitable volume of ethanol).
- Extraction:
 - Rapidly inject the ethanolic Zein solution into the environmental water sample. This anti-solvent method will cause the Zein to precipitate as nanoparticles, which will adsorb the dye molecules.[4][7]

- Agitate the sample for a predetermined optimal extraction time to ensure maximum adsorption.
- Phase Separation:
 - Centrifuge the sample to pellet the Zein nanoparticles with the adsorbed dyes.
- Desorption and Analysis:
 - Decant the supernatant.
 - Desorb the dyes from the nanoparticles using a suitable solvent.
 - Analyze the desorbed dyes using a UV-Vis spectrophotometer.[\[4\]](#)


Visualizations of Experimental Workflows

The following diagrams illustrate the logical steps of the described solid-phase extraction protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for Cartridge-Based Solid-Phase Extraction.

[Click to download full resolution via product page](#)

Caption: Workflow for Dispersive Solid-Phase Extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solid-Phase Extraction of Disperse Dyes from Environmental Samples: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082101#solid-phase-extraction-methods-for-concentrating-disperse-dyes-from-environmental-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com